“3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one” is a chemical compound with the molecular formula C15H11N3O3. It is a derivative of quinolinone, a class of compounds that have been found to have various biological and pharmaceutical activities .
The synthesis of quinolinones, including “3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one”, has been a subject of research. The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . Various synthesis protocols have been reported in the literature for the construction of this scaffold .
The molecular structure of “3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one” can be analyzed using various techniques. For instance, a tool named “What is this? (WIT)” has been developed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .
Quinolines and their derivatives, including “3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one”, can undergo various chemical reactions. For example, they can undergo alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is a heterocyclic compound characterized by its unique structure and potential applications in various scientific fields. With the molecular formula and a molecular weight of 281.27 g/mol, this compound is recognized for its biological activities, particularly in medicinal chemistry. It serves as a valuable building block in the synthesis of more complex heterocyclic compounds and has been studied for its antimicrobial and anticancer properties .
The compound can be sourced from chemical suppliers and is often used as a reference standard in analytical chemistry for method validation and stability testing. It is also produced as an impurity reference standard in the pharmaceutical industry, ensuring quality control and regulatory compliance .
The synthesis of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one typically involves two main steps: nitration followed by amination.
The industrial production mirrors these laboratory methods but utilizes optimized reaction conditions and industrial-grade reagents to maximize yield and purity. Purification is typically achieved through crystallization or chromatography techniques .
The molecular structure of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one features a quinoline core with an amino group at position 3 and a nitro group at position 6, along with a phenyl substituent at position 4. The structural representation can be summarized as follows:
The accurate mass of the compound is reported as 281.08 g/mol, with its InChI code being InChI=1S/C15H11N3O3/c16-14-13(9-4-2-1-3-5-9)11-8-10(18(20)21)6-7-12(11)17-15(14)19/h1-8H,16H2,(H,17,19) .
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one can participate in various chemical reactions:
For oxidation, potassium permanganate or chromium trioxide are commonly used oxidizing agents. Reduction may involve hydrogen gas in the presence of a palladium catalyst or sodium borohydride. Substitution reactions typically utilize electrophiles such as alkyl halides or acyl chlorides .
The major products from these reactions include:
The mechanism of action for 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one involves its interaction with biological targets that may lead to antimicrobial or anticancer effects. While specific pathways are still under investigation, it is believed that the compound's ability to modify biological pathways contributes to its therapeutic potential .
The compound exhibits typical characteristics associated with quinoline derivatives, including:
Key chemical properties include:
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one has several applications in scientific research:
CAS No.: 119757-73-2
CAS No.: 25811-35-2
CAS No.: 99-18-3
CAS No.: 104332-28-7
CAS No.: 12737-18-7
CAS No.: